Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Description
Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (CAS 1146954-88-2) is a serine-derived compound widely used as an intermediate in peptide synthesis and organic chemistry. Its molecular formula is C₁₀H₁₉NO₅, with a molecular weight of 233.26 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and an ethyl ester on the carboxylic acid, rendering it stable under acidic conditions but labile during deprotection with trifluoroacetic acid (TFA) . The hydroxyl group at the β-position allows for further functionalization, making it versatile in synthesizing complex molecules .
Properties
Molecular Formula |
C10H19NO5 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H19NO5/c1-5-15-8(13)7(6-12)11-9(14)16-10(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,14) |
InChI Key |
YNMDDOYAIULGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Esterification and Boc Protection
Esterification of Serine
The synthesis typically begins with the esterification of serine’s carboxylic acid group. L-Serine is reacted with ethanol under acidic conditions to form the ethyl ester. Two primary methods are employed:
Thionyl Chloride-Mediated Esterification
In this approach, L-serine is dissolved in anhydrous ethanol and treated with thionyl chloride (SOCl₂) at 0°C. The reaction proceeds via nucleophilic acyl substitution, yielding serine ethyl ester hydrochloride after refluxing for 3–4 hours. Thionyl chloride acts as both a dehydrating agent and a catalyst, ensuring high conversion rates. The crude product is isolated by evaporating excess reagents and purified via recrystallization.
Key conditions :
HCl Gas-Mediated Esterification
An alternative method involves saturating an ethanol solution of L-serine with dry hydrogen chloride (HCl) gas. This protocol, adapted from patent literature for methyl ester synthesis, forms serine ethyl ester hydrochloride after 10–14 hours of reaction. The HCl gas protonates the amino group, preventing undesired side reactions during esterification.
Key conditions :
Boc Protection of the Amino Group
The ethyl ester’s amino group is subsequently protected using di-tert-butyl dicarbonate (Boc₂O). The hydrochloride salt from the esterification step is neutralized with triethylamine (TEA) in dichloromethane (DCM), followed by Boc₂O addition. The reaction is monitored via TLC or ninhydrin staining to confirm complete protection.
Key conditions :
- Base : Triethylamine (2.5 eq)
- Boc reagent : Boc₂O (1.2 eq)
- Solvent : Dichloromethane
- Temperature : 0°C → room temperature
- Yield : 75%
Mechanistic insight : The TEA neutralizes HCl, freeing the amine for nucleophilic attack on Boc₂O, forming a stable carbamate linkage.
Alternative Method: Direct Esterification of Boc-Protected Serine
Steglich Esterification
For laboratories with access to commercially available N-Boc-serine , the ethyl ester can be synthesized via Steglich esterification. This method activates the carboxylic acid using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), enabling ethanol to displace the activated intermediate.
Key conditions :
- Activating agents : DCC (1.2 eq), DMAP (0.1 eq)
- Solvent : Ethanol
- Temperature : 0°C → room temperature
- Yield : ~70% (estimated from analogous methyl ester protocols)
Advantage : Avoids acidic conditions that might degrade the Boc group.
Patent-Based Synthesis Adaptations
A Chinese patent (CN101284803A) outlines a route for N-Fmoc-O-tert-butyl serine synthesis, which can be adapted for Boc protection. Key modifications include:
Isobutene-Free Hydroxyl Protection
Unlike the patent’s focus on O-tert-butyl protection, the hydroxyl group in Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate remains unprotected. This simplifies the synthesis by eliminating steps involving isobutene and p-toluenesulfonic acid.
Streamlined Workflow
- Esterification : HCl gas in ethanol (12 hours)
- Boc protection : Direct treatment with Boc₂O and TEA
- Purification : Column chromatography (hexane/ethyl acetate)
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Pros/Cons |
|---|---|---|---|
| Thionyl Chloride Route | SOCl₂, ethanol, Boc₂O, TEA | 75–80% | High yield; requires SOCl₂ handling |
| HCl Gas Route | HCl gas, ethanol, Boc₂O, TEA | 70–75% | Mild conditions; longer reaction |
| Steglich Esterification | DCC, DMAP, Boc-Serine, ethanol | ~70% | No acidic conditions; costly reagents |
Reaction Optimization and Mechanistic Considerations
Solvent Effects
Temperature Control
Chirality Preservation
Using L-serine ensures the (S)-configuration at C2, while D-serine yields the (R)-enantiomer. Racemization is avoided by maintaining neutral or mildly basic conditions during Boc protection.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of esters to alcohols.
Substitution: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
Scientific Research Applications
Organic Synthesis
Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate serves as a versatile intermediate in the synthesis of peptides and other complex organic molecules. Its Boc protecting group allows for selective deprotection, facilitating further reactions to create various derivatives .
Biochemical Studies
The compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its structure enables researchers to explore how amino acid derivatives influence biological pathways and molecular interactions .
Pharmaceutical Development
In medicinal chemistry, it plays a critical role in synthesizing peptide-based drugs. The stability provided by the Boc group allows for controlled reactions that are crucial in drug formulation .
This compound exhibits several biological activities due to its structural features:
- Ergogenic Effects : Research indicates that amino acid derivatives can enhance physical performance and recovery from muscle damage.
- Antioxidant Properties : Compounds with similar structures have shown potential antioxidant activity, which may help reduce oxidative stress in cells.
- Cytotoxicity : Some serine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Variations in Ester Groups
a) Methyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoate
- CAS : 69942-12-7
- Molecular Formula: C₉H₁₇NO₅
- Molecular Weight : 219.24 g/mol
- Key Difference : Replacement of the ethyl ester with a methyl ester reduces steric bulk and slightly lowers molecular weight. This modification may enhance solubility in polar solvents but reduces lipophilicity compared to the ethyl analogue .
b) Allyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoate
Substituent Modifications at the β-Position
a) Ethyl 2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoate
- CAS : 1146954-88-2 (R-isomer)
- Molecular Formula: C₁₀H₁₉NO₅
- Key Difference : The hydroxyl group is replaced by methoxy, eliminating hydrogen-bonding capability. This increases stability against oxidation but reduces reactivity in nucleophilic substitutions .
b) Ethyl 2-{[(tert-Butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate
- CAS : 61546-80-3
- Molecular Formula: C₁₆H₂₂ClNO₅
c) Ethyl 2-(bis(tert-Butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)phenyl)propanoate
Stereochemical Variations
a) (2S,3R)-Ethyl 2-(tert-Butoxycarbonylamino)-3-hydroxybutanoate
- CAS : 84500-44-7
- Key Difference: The additional methyl group at the β-position (butanoate backbone) introduces chirality, impacting enantioselective synthesis of β-hydroxy amino acids .
b) (S)-Ethyl 2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate
Comparative Data Table
Biological Activity
Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, commonly referred to as (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, is a serine derivative with significant implications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its biological activity and applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₉N₁O₅
- Molecular Weight : 233.26 g/mol
- CAS Number : 1146954-88-2
The structure of (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate includes an ethyl ester group and a hydroxyl group, contributing to its unique reactivity. The Boc group protects the amine functionality, allowing for selective reactions in synthetic pathways.
The biological activity of this compound primarily derives from its structural similarity to amino acids. The Boc group provides steric hindrance that protects the amino group during synthetic transformations. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, facilitating biochemical processes crucial for drug development.
Applications in Biological Research
- Peptide Synthesis : The compound serves as an intermediate in the synthesis of peptides and other complex organic molecules. It is particularly useful in developing peptide-based drugs due to its stability and versatility in reactions.
- Enzyme Mechanisms : It is employed in studies focusing on enzyme mechanisms and protein-ligand interactions, aiding in understanding biochemical pathways.
- Medicinal Chemistry : The compound has potential applications in pharmaceuticals, particularly for synthesizing drugs targeting various diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study investigating the cytotoxic effects of (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate on human cancer cell lines showed promising results. The compound exhibited significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. Further research is needed to elucidate the specific mechanisms involved, including possible pathways for inducing apoptosis in cancer cells.
Synthesis Methods
The synthesis of (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves protecting the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method allows for selective reactions that are essential for producing high-purity compounds suitable for biological applications.
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Protection of Amine | Di-tert-butyl dicarbonate, Triethylamine | Formation of Boc-protected amine |
| Deprotection | Acidic conditions | Release of free amine |
| Final Purification | Chromatography | High-purity product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
